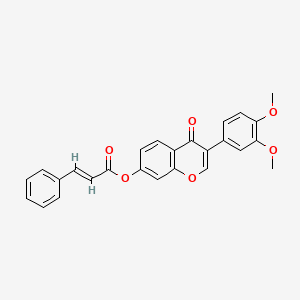
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of flavonoids, a diverse class of plant secondary metabolites that includes anthocyanins . The 3,4-dimethoxyphenyl group suggests that it may have additional properties, such as increased lipophilicity or altered biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functional group transformations . For example, 3,4-dimethoxyphenyl acetonitrile can be synthesized through a decarboxylation reaction, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy . These techniques could potentially be used to analyze the structure of "3-(3,4-dimethoxyphenyl)-4-oxAplicaciones Científicas De Investigación
Antioxidant Activity
- A new homoisoflavone identified from Portulaca oleracea L., closely related to the chemical structure of interest, has shown significant antioxidant activity. This compound, structurally similar to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate, demonstrated scavenging activity in radical quenching assays, highlighting the potential antioxidant properties of related compounds (Xu Yang et al., 2018).
Synthetic Applications
- Research into novel reagents for dimethylchromenylation has led to the development of compounds that facilitate the synthesis of chromens, a category to which 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate belongs. This work is foundational for creating a variety of chromen structures, illustrating the compound's significance in synthetic organic chemistry (W. Bandaranayake et al., 1971).
Electrochemical Applications
- The electroreduction of methyl cinnamate on boron-doped diamond electrodes, related to the synthetic pathway of compounds like 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate, has been explored. This study has potential implications for the electrochemical synthesis of neolignan-type products, showcasing an innovative approach to compound synthesis (T. Kojima et al., 2015).
Complexation and Binding Studies
- Research into the synthesis and complexation of novel 3-methoxyphenyl chromenone crown ethers reveals insights into the binding interactions of these compounds. Studies on the stability constants for complexes with sodium and potassium ions offer valuable information on the potential for 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate and similar compounds in sensor and separation technologies (C. Gündüz et al., 2006).
Biological Activities
- The antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives provides a framework for investigating the biological activities of similar compounds. This research demonstrates the potential of such structures in developing new antimicrobial agents (M. A. Bhat et al., 2013).
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O6/c1-29-22-12-9-18(14-24(22)30-2)21-16-31-23-15-19(10-11-20(23)26(21)28)32-25(27)13-8-17-6-4-3-5-7-17/h3-16H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMXHYFHHPERCA-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)

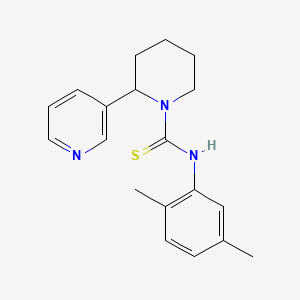
![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)
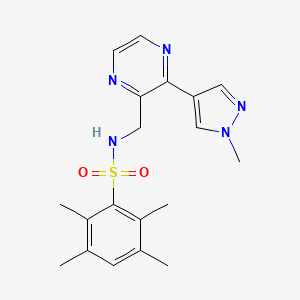
![3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2667293.png)

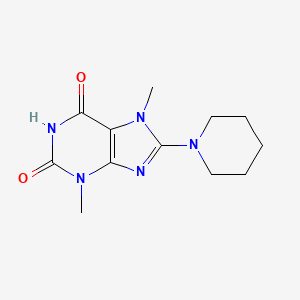
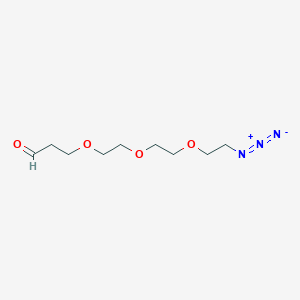
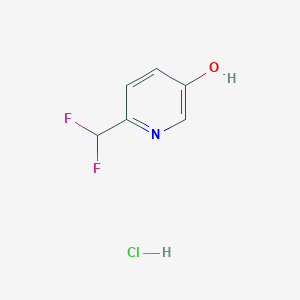


![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)